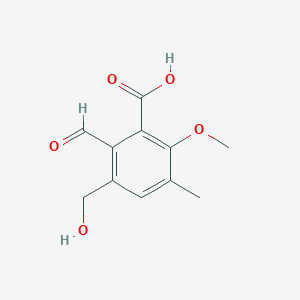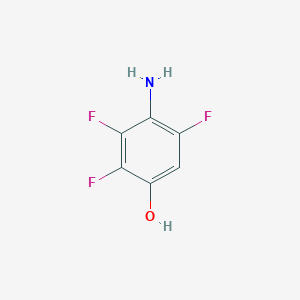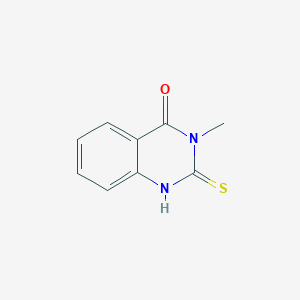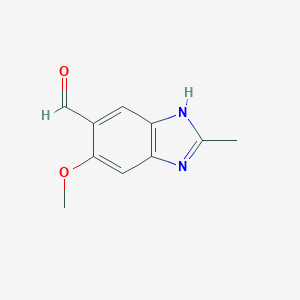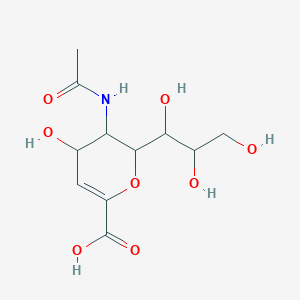
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
説明
“2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)” is a chemical compound with the molecular formula C6H6F8O4 . It is also known by other names such as Fluorinated triethylene glycol, 1h,1h,8h,8h-perfluoro-3,6-dioxaoctane-1,8-diol, and 1h,1h,8h,8h-octafluoro-3,6-dioxaoctane-1,8-diol .
Molecular Structure Analysis
The molecular structure of “2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)” can be analyzed using various techniques such as X-ray crystallography . The InChI code for this compound is 1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2 .
Chemical Reactions Analysis
The chemical reactions involving “2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)” can be studied using various spectroscopic techniques. For example, the structure of a new compound was confirmed by elemental analysis, IR, 1H-NMR, MALDI-TOF-MS and EI-MS-spectra, UV-vis and fluorescence emission spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)” include a molecular weight of 294.10 g/mol .
科学的研究の応用
Gel Polymer Electrolytes
Research has been conducted on using fluorinated triethylene glycol derivatives as gel polymer electrolytes in lithium-ion batteries .
Fluorine-Containing Dye Scaffolds
Fluorinated compounds, including those related to triethylene glycol, have been used to improve the properties of various dye scaffolds, enhancing their stability and brightness .
特性
IUPAC Name |
2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAFBQLWOMNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146222-54-0 | |
| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-hydroxyethyl)-ω-(1,1-difluoro-2-hydroxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146222-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70381090 | |
| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) | |
CAS RN |
146222-54-0, 129301-42-4 | |
| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], .alpha.-(1,1-difluoro-2-hydroxyethyl)-.omega.-(1,1-difluoro-2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129301-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does fluorinated triethylene glycol contribute to the properties of dental resins?
A: Research indicates that incorporating fluorinated triethylene glycol dimethacrylate (FTEGDMA), a derivative of fluorinated triethylene glycol, into Bisphenol A glycol dimethacrylate (BisGMA)/triethylene glycol dimethacrylate (TEGDMA) based dental resins can significantly reduce water sorption and polymerization shrinkage. [] This is attributed to the hydrophobic nature of the fluorine atoms present in FTEGDMA. Additionally, when combined with 2,2'-bis(4-methacryloxy ethoxy phenyl) propane (BisEMA), FTEGDMA-modified resins (specifically F1E9 with a 10:90 molar ratio of FTEGDMA and BisEMA) exhibit enhanced mechanical strength, likely due to a higher glass transition temperature. []
Q2: Can fluorinated triethylene glycol be used in the development of flexible optical waveguides?
A: Yes, studies have demonstrated the potential of highly fluorinated liquid prepolymers containing fluorinated triethylene glycol for flexible optical waveguide applications. [] Specifically, prepolymers incorporating fluorinated triethylene glycol exhibit desirable properties such as photocurability, transparency, and controllable refractive indices. The resulting films exhibit low optical loss, high thermal stability, and flexibility, making them suitable for waveguide fabrication. []
Q3: Are there any potential applications of fluorinated triethylene glycol derivatives in cancer immunotherapy?
A: Research suggests that fluorinated triethylene glycol derivatives of adenosine A2A receptor antagonists, inspired by preladenant, show potential as cancer immunotherapeutics. [] These derivatives demonstrate the ability to block the hypoxia-adenosinergic pathway on T cells, promoting tumor rejection. Specifically, compound 29, a fluorinated triethylene glycol derivative of preladenant, has shown promising results in in vitro functional bioassays. []
Q4: How does fluorinated triethylene glycol impact the wettability of polymers?
A: Studies comparing acrylate polymers with either a fluorinated triethylene glycol pendant group or a fluoroalkyl group reveal that the presence of the fluorinated triethylene glycol leads to smaller contact angles against water and non-fluorinated alcohols. [] This suggests that the etheric oxygen atoms in the ethylene glycol-type chain contribute to interactions with water and alcohols, influencing the polymer's wettability. []
Q5: Can fluorinated triethylene glycol be used in the development of gel polymer electrolytes for lithium-ion batteries?
A: Research indicates that incorporating fluorinated triethylene glycol into poly(vinylidene fluoride) (PVDF) copolymers can yield materials suitable for gel polymer electrolytes in lithium-ion batteries. [] Specifically, poly[VDF-g-oligo(EO)] graft copolymers, synthesized using a novel fluorinated triethylene glycol methacrylate monomer, exhibit good thermal properties and can form gel electrolytes with ionic liquids and silica nanoparticles. These electrolytes demonstrate promising ambient conductivity and electrochemical stability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




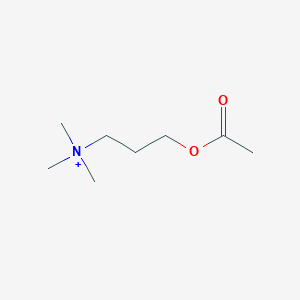
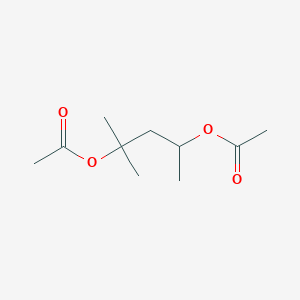
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
